![molecular formula C7H10O4 B13613419 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid is a bicyclic acetal compound known for its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes the formation of intermediate compounds through various reactions such as ring-opening polymerization and cationic polymerization . Industrial production methods often utilize strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators to facilitate the polymerization process .
Análisis De Reacciones Químicas
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Ring-Opening Polymerization: This is a significant reaction for this compound, often initiated by strong Lewis acids
Major products formed from these reactions include polyacetals and other polymeric structures with unique properties .
Aplicaciones Científicas De Investigación
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of novel polymers and materials with specific properties.
Medicine: Research into drug delivery systems and other pharmaceutical applications.
Industry: Utilized in the production of high-performance materials and coatings
Mecanismo De Acción
The mechanism of action of 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid involves its ability to undergo ring-opening polymerization, which is facilitated by the presence of strong Lewis acids. This process leads to the formation of polymeric chains with unique structural properties .
Comparación Con Compuestos Similares
Similar compounds to 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid include:
6,8-Dioxabicyclo[3.2.1]octane: Known for its use in polymerization reactions.
6,8-Dioxabicyclo[3.2.1]oct-3-ene: Another bicyclic acetal with similar reactivity.
Bicyclic Oxalactone: Used in the synthesis of polysaccharide analogues.
The uniqueness of this compound lies in its specific structural properties and its ability to form stable polymeric materials through ring-opening polymerization .
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-6(9)7-1-5(11-4-7)2-10-3-7/h5H,1-4H2,(H,8,9) |
Clave InChI |
YKCGJZJTBLIAIG-UHFFFAOYSA-N |
SMILES canónico |
C1C2COCC1(CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


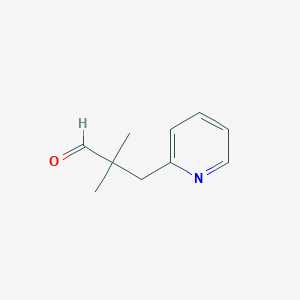
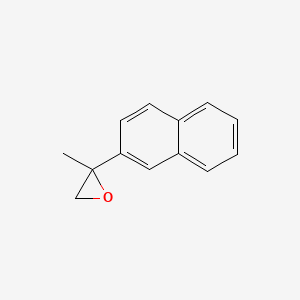
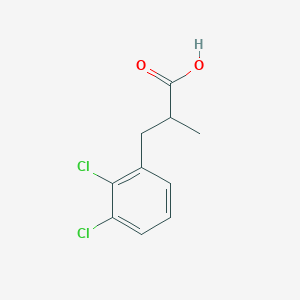


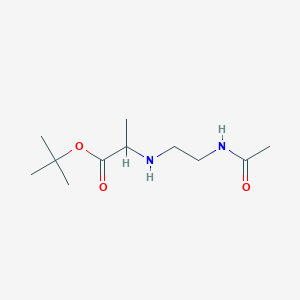
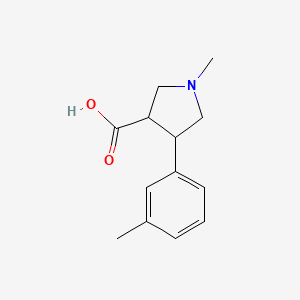
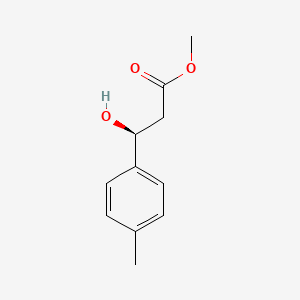
![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)
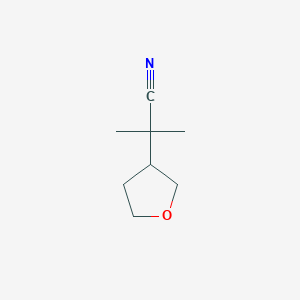
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)

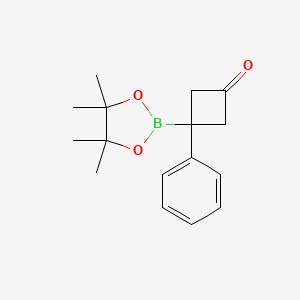
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
